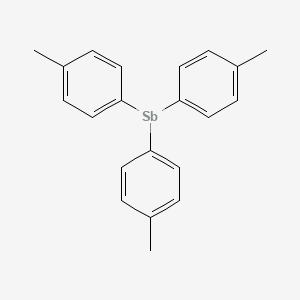
Tris(p-tolyl)stibine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(p-tolyl)stibine is a useful research compound. Its molecular formula is C21H21Sb and its molecular weight is 395.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Tris(p-tolyl)stibine
This compound is synthesized through a reaction involving p-bromotoluene and antimony(III) chloride in the presence of a Grignard reagent. The detailed synthetic procedure is as follows:
- Reactants :
- p-bromotoluene (21.6 mL, 30.00 g, 175 mmol)
- Antimony(III) chloride (13.54 g, 58.33 mmol)
- Solvents : Dry tetrahydrofuran (THF) and diethyl ether.
- Procedure :
- A solution of p-bromotoluene in THF is added to magnesium turnings to initiate the Grignard reaction.
- After refluxing the mixture, antimony(III) chloride is added dropwise, followed by additional refluxing.
- The mixture is cooled and water is added to separate the organic layer, which is then dried over sodium sulfate.
The final product is characterized using NMR spectroscopy and X-ray diffraction techniques to confirm its structure and purity .
Structural Characteristics
This compound exhibits a trigonal pyramidal geometry with the antimony atom positioned above the plane formed by the three p-tolyl groups. The Sb–C bond lengths are influenced by the steric bulk of the substituents on the antimony atom. Studies have shown that these bond lengths can vary based on the electronic environment created by the aryl groups attached to the antimony .
Coordination Chemistry
This compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it particularly useful for synthesizing metal-organic frameworks (MOFs). The stibine moiety can facilitate donor-acceptor interactions, enhancing the stability and reactivity of metal centers .
Catalysis
The compound has been explored as a catalyst in various chemical reactions, including:
- Hydroformylation : this compound has shown effectiveness in promoting hydroformylation reactions, where it aids in the conversion of alkenes to aldehydes.
- Cross-Coupling Reactions : Its coordination properties allow it to participate in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds .
Materials Science
In materials science, this compound is being investigated for its potential use in:
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of this compound can be tuned for applications in OLEDs, where it may serve as an emissive layer or charge transport material.
- Nanocomposites : Its incorporation into polymer matrices could enhance mechanical properties and thermal stability due to its rigid structure and strong intermolecular interactions .
Case Study 1: Coordination Complexes
Research has demonstrated that this compound forms stable complexes with palladium and platinum salts. These complexes exhibit enhanced catalytic activity compared to their non-stibinated counterparts, highlighting the role of stibine ligands in modifying metal reactivity .
Case Study 2: Synthesis of Functionalized Derivatives
Functionalization of this compound has led to new derivatives that exhibit unique properties suitable for specific applications, such as sensors or catalysts tailored for particular substrates. For instance, derivatives with additional functional groups have been synthesized to improve solubility and reactivity in polar solvents .
Análisis De Reacciones Químicas
Redistribution Reactions with Antimony Trichloride
Tris(p-tolyl)stibine undergoes redistribution with SbCl₃ to form dichloro(p-tolyl)stibine, a precursor to stiboranes:
Reaction:
(p-tol)3Sb+2SbCl3→3p-tolSbCl2
Conditions:
Key Data:
| Product | Properties |
|---|---|
| p-tolSbCl₂ | - Melting Point: 91°C - 1H NMR: δ 7.75 (d, o-H), 2.40 (s, CH₃) - 13C NMR: δ 148.6 (ipso-C) |
Formation of Donor–Acceptor Complexes
Tris(p-tolyl)stibine derivatives participate in dative interactions with phosphorus-based ligands, forming stable complexes:
Example: P→Sb Interaction in Phosphine–Stiborane Complexes
Reaction:
(p-tol)3Sb+Ph2P→Ph2P→Sb(p-tol)3
Observations:
Complex Stability:
| Parameter | Value |
|---|---|
| Sb–P Bond Length | 2.45–2.60 Å |
| JSb-P | 150–200 Hz (NMR coupling) |
Oxidation to Stiboranes
Tris(p-tolyl)stibine can be oxidized to stiboranes (R₃SbX₂), which exhibit enhanced Lewis acidity:
Reaction with o-Chloranil:
(p-tol)3Sb+C6Cl4O2→(p-tol)3Sb(O2C6Cl4)
Key Findings:
-
The resulting stiborane activates small molecules (e.g., Si–F, C–F bonds) via biphilic reactivity .
-
19F NMR shifts (δ −82.34 ppm) confirm fluoride adduct formation .
Au(I) Complexes in Cyclization Reactions
Reaction:
(p-tol)3Sb+AuCl→[(p-tol)3Sb−AuCl]
Performance:
Propiedades
Número CAS |
5395-43-7 |
|---|---|
Fórmula molecular |
C21H21S |
Peso molecular |
395.2 g/mol |
Nombre IUPAC |
tris(4-methylphenyl)stibane |
InChI |
InChI=1S/3C7H7.Sb/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3; |
Clave InChI |
ABFAUGNOBBCFOA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Key on ui other cas no. |
5395-43-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















